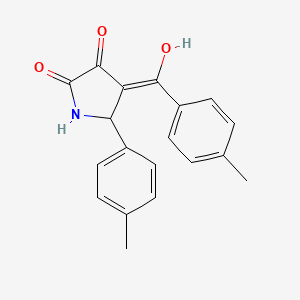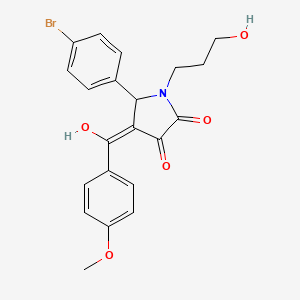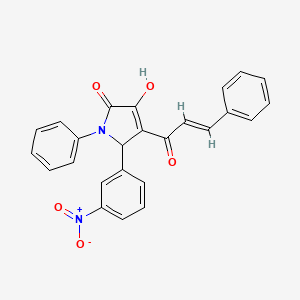![molecular formula C18H21NO2S B3917638 (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine](/img/structure/B3917638.png)
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine
Descripción general
Descripción
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine, also known as MDCA, is a synthetic compound that belongs to the class of chromene derivatives. MDCA has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents for a variety of diseases.
Mecanismo De Acción
The mechanism of action of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress, inflammation, and cell survival. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, and to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has been shown to scavenge reactive oxygen species and reduce lipid peroxidation, thereby protecting cells from oxidative damage. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the activation of inflammatory cells such as microglia and astrocytes. Additionally, (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been shown to inhibit apoptosis and promote cell survival in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various disease models. Additionally, (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine. One area of interest is the development of novel (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the investigation of the role of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine in other disease models, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine and to identify potential molecular targets for its therapeutic effects.
Aplicaciones Científicas De Investigación
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been extensively studied for its potential therapeutic applications in various disease models. For example, it has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by attenuating oxidative stress and inflammation. Additionally, (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine has been found to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.
Propiedades
IUPAC Name |
8-methoxy-N-[(3-methylsulfanylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-20-17-8-4-6-14-10-15(12-21-18(14)17)19-11-13-5-3-7-16(9-13)22-2/h3-9,15,19H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASHLDFZBIMBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3917557.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B3917564.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B3917566.png)
![ethyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917575.png)
![1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3917588.png)

![N-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917614.png)
![N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917621.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B3917629.png)
![N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3917631.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3917636.png)

